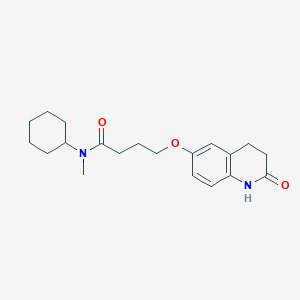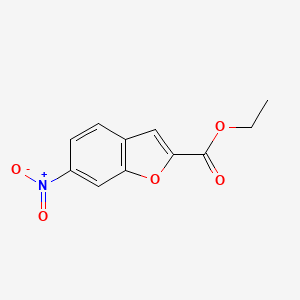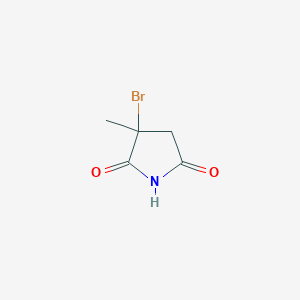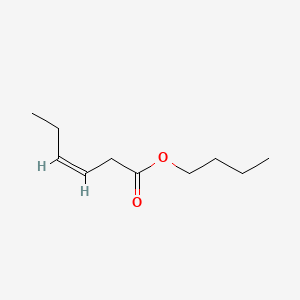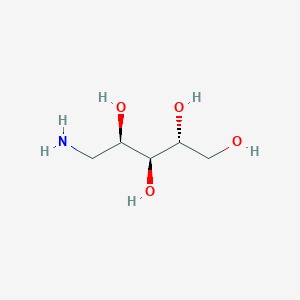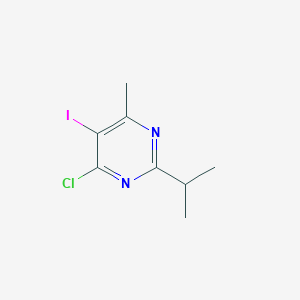
Chlorotris(cyclohexyloxy)silane
Übersicht
Beschreibung
Chlorotris(cyclohexyloxy)silane is an organosilicon compound with the chemical formula ClSi(OC6H11)3. It is a silane derivative where the silicon atom is bonded to one chlorine atom and three cyclohexyloxy groups. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorotris(cyclohexyloxy)silane can be synthesized through the reaction of trichlorosilane with cyclohexanol in the presence of a base. The reaction typically proceeds as follows: [ \text{Cl}_3\text{SiH} + 3 \text{C}6\text{H}{11}\text{OH} \rightarrow \text{ClSi(OC}6\text{H}{11})_3 + 3 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The base, often a tertiary amine, is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where trichlorosilane and cyclohexanol are continuously fed into the reaction chamber. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the product. The by-products, such as hydrochloric acid, are removed through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotris(cyclohexyloxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Aminolysis: Reacts with amines to form aminosilanes.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Alcoholysis: Alcohols such as methanol or ethanol.
Aminolysis: Amines such as methylamine or ethylamine.
Substitution: Nucleophiles like alkoxides or thiolates.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Aminolysis: Aminosilanes and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chlorotris(cyclohexyloxy)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silane coupling agents and surface modifiers.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives. It is also used in the manufacture of high-performance materials for electronics and aerospace applications.
Wirkmechanismus
The mechanism of action of chlorotris(cyclohexyloxy)silane involves the reactivity of the silicon-chlorine bond and the silicon-oxygen bonds. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various silane derivatives. The silicon-oxygen bonds in the cyclohexyloxy groups provide stability and hydrophobicity to the compound, making it useful in surface modification and polymer synthesis.
Vergleich Mit ähnlichen Verbindungen
Chlorotris(cyclohexyloxy)silane can be compared with other similar compounds such as:
Chlorotris(trimethylsiloxy)silane: Similar structure but with trimethylsiloxy groups instead of cyclohexyloxy groups. It is less bulky and more volatile.
Trichlorosilane: Lacks the alkoxy groups and is more reactive due to the presence of three chlorine atoms.
Triethoxysilane: Contains ethoxy groups instead of cyclohexyloxy groups, making it more soluble in organic solvents.
The uniqueness of this compound lies in its combination of reactivity and stability, making it suitable for a wide range of applications in different fields.
Eigenschaften
IUPAC Name |
chloro(tricyclohexyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO3Si/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKYHVKRUUKCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



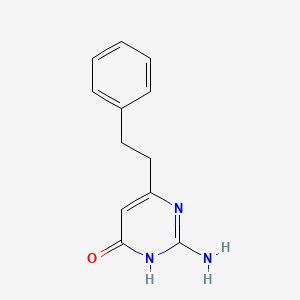
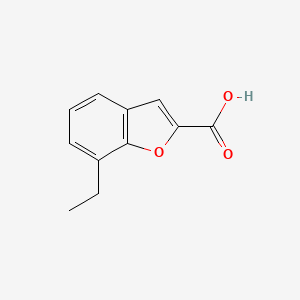
![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)

